molecular formula Anhydrous: K3PO4;  Hydrated: K3PO4· nH2O (n = 1 or 3)<br>K3PO4<br>K3O4P B147822 Potassium phosphate CAS No. 7778-53-2

Potassium phosphate

Cat. No. B147822
CAS RN: 7778-53-2
M. Wt: 212.266 g/mol
InChI Key: LWIHDJKSTIGBAC-UHFFFAOYSA-K
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Patent
US05055124

Procedure details

reacting potassium chloride with phosphoric acid in a molar feed ratio of phosphorus to potassium in the range of at least about 1.3:1 at a temperature of about 130° C. to about 200° C. to produce potassium phosphate and by-product hydrogen chloride,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[K+:2].[P:3](=[O:7])([OH:6])([OH:5])[OH:4].[P].[K]>>[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[K+:2].[K+:2].[K+:2].[ClH:1] |f:0.1,5.6.7.8,^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 130° C. to about 200° C.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.